molecular formula C27H23N3OS B13443510 3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile

3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile

Cat. No.: B13443510
M. Wt: 437.6 g/mol
InChI Key: BPYQBMWTULDTHV-RBBKRZOGSA-N
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Description

3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile is a complex organic compound with a unique structure that includes a benzo[b]thiophene moiety, a diazocin ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile typically involves multi-step organic synthesis The process begins with the preparation of the benzo[b]thiophene derivative, followed by the construction of the diazocin ring system

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives, diazocin ring systems, and benzonitrile-containing molecules. Examples include:

  • Benzo[b]thiophene-2-carboxylic acid
  • 1,5-Diazocine derivatives
  • Benzonitrile analogs

Uniqueness

What sets 3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile apart is its unique combination of these structural elements, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H23N3OS

Molecular Weight

437.6 g/mol

IUPAC Name

3-[[(1R,9S)-5-(1-benzothiophen-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]methyl]benzonitrile

InChI

InChI=1S/C27H23N3OS/c28-13-18-4-3-5-19(10-18)14-29-15-20-11-22(17-29)24-9-8-23(27(31)30(24)16-20)26-12-21-6-1-2-7-25(21)32-26/h1-10,12,20,22H,11,14-17H2/t20-,22+/m0/s1

InChI Key

BPYQBMWTULDTHV-RBBKRZOGSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@@H]1C3=CC=C(C(=O)N3C2)C4=CC5=CC=CC=C5S4)CC6=CC(=CC=C6)C#N

Canonical SMILES

C1C2CN(CC1C3=CC=C(C(=O)N3C2)C4=CC5=CC=CC=C5S4)CC6=CC(=CC=C6)C#N

Origin of Product

United States

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